E2508

CRF1 receptor binding affinity in vitro pharmacology

Researchers requiring a CRF1 antagonist with a superior therapeutic index often face supply inconsistency and insufficient purity for reproducible behavioral pharmacology. E2508 (CAS 685886-34-4) resolves this with verified ≥98% purity and a differentiated in vivo profile. - Achieves antidepressant-like efficacy (FST, 3-10 mg/kg p.o.) and anxiolysis (defensive burying, 5-20 mg/kg) without the sedation, muscle relaxation, or sexual dysfunction observed with fluoxetine or diazepam. - Clinical-stage CRF1 reference compound bridges rodent efficacy models directly to human translational investigation, unlike preclinical-only tool compounds. - Reliable global supply with rigorous analytical documentation ensures experimental continuity for stress-related disorder research.

Molecular Formula C36H47N3O7S
Molecular Weight 665.8 g/mol
CAS No. 685886-34-4
Cat. No. B607241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE2508
CAS685886-34-4
SynonymsE2508;  E-2508;  E 2508; 
Molecular FormulaC36H47N3O7S
Molecular Weight665.8 g/mol
Structural Identifiers
SMILESCCC1=NN2C(=C1N(CC3CC3)CC4CCOCC4)C=CC=C2C5=C(C=C(C=C5OC)COC)OC.CC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C29H39N3O4.C7H8O3S/c1-5-23-29(31(17-20-9-10-20)18-21-11-13-36-14-12-21)25-8-6-7-24(32(25)30-23)28-26(34-3)15-22(19-33-2)16-27(28)35-4;1-6-2-4-7(5-3-6)11(8,9)10/h6-8,15-16,20-21H,5,9-14,17-19H2,1-4H3;2-5H,1H3,(H,8,9,10)
InChIKeyNOWKXPVUFWKFHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

E2508: A Clinical-Stage CRF1 Antagonist with Differentiated Tolerability


E2508, also known as N-cyclopropylmethyl-7-(2,6-dimethoxy-4-methoxymethylphenyl)-2-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine tosylate, is a pyrazolo[1,5-a]pyridine derivative that functions as a selective, orally active antagonist of the corticotropin-releasing factor type 1 receptor (CRF1). The compound was identified as the most prominent candidate from a medicinal chemistry campaign optimizing 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines [1]. E2508 exhibits a binding affinity (Ki) of 11 nM for the human CRF1 receptor and has advanced into clinical development for stress-related disorders following robust efficacy in preclinical models [1].

1 CRF1 pathway inhibition research – selective antagonist tool
2 Tolerability endpoint profiling in preclinical behavioral models
3 Oral bioactive compound for rodent stress-related studies

Why Generic CRF1 Antagonist Substitution Is Not Possible for E2508


While multiple small-molecule CRF1 antagonists exist (e.g., CP-154,526, antalarmin, DMP696, R121919), these agents exhibit substantial variation in receptor binding affinity (Ki ranging from 1 nM to >10 nM), pharmacokinetic properties (brain penetration, oral bioavailability), and most critically, differential in vivo tolerability profiles including sedation, muscle relaxation, and sexual dysfunction liabilities [1]. Direct preclinical comparisons demonstrate that E2508 achieves antidepressant-like and anxiolytic-like efficacy at doses that avoid the sedative, muscle-relaxant, and sexual behavioral side effects associated with comparator agents such as fluoxetine (SSRI) and diazepam (benzodiazepine) [1]. These quantitative differences in therapeutic index and adverse event profile preclude generic substitution within the CRF1 antagonist class.

Class-Level Affinity Variation

CRF1 antagonist Ki values span over a 10-fold range; substituting may shift receptor occupancy and model-response interpretation.

Differing Tolerability Endpoint Profiles

Comparator agents show distinct motor, sedative, and behavioral side-effect endpoints in rodent models, which can confound stress-related behavioral readouts.

Pharmacokinetic Divergence

Brain penetration and oral bioavailability vary across CRF1 antagonists; direct substitution may alter exposure-response relationships.

Quantitative Evidence Guide for E2508


CRF1 Receptor Binding Affinity Comparison

E2508 exhibits a Ki of 11 nM for the human CRF1 receptor . In cross-study comparison, this affinity positions E2508 within the range of several advanced CRF1 antagonists, though with notable differences: R121919/NBI30775 (Ki = 2-5 nM) [1], antalarmin (Ki = 1-2.7 nM) , CP-154,526 (Ki = 2.7 nM) , DMP696 (Ki = 1.7 nM) [2], and verucerfont (IC50 = 6.1 nM) . While these in vitro affinity differences are modest, the critical differentiation for E2508 lies in the downstream in vivo tolerability and safety profile rather than raw receptor binding potency alone.

CRF1 Binding
Cross-study comparable
Ki 11 nM (human CRF1)
Receptor binding context for model-response interpretation
Comparators range 1–6 nM; affinity difference alone does not predict in vivo tolerability endpoints
CRF1 receptor binding affinity in vitro pharmacology medicinal chemistry

Antidepressant-Like Efficacy vs Fluoxetine in Forced Swim Test

In a direct head-to-head comparison in the rat forced swim test, a single oral dose of E2508 (3 or 10 mg/kg) significantly shortened immobility time, indicative of antidepressant-like activity. In contrast, fluoxetine (30 mg/kg, an SSRI comparator) failed to produce a significant effect in this acute dosing paradigm [1]. The difference in immobility time was statistically significant for E2508 at both 3 mg/kg (p < 0.05) and 10 mg/kg (p < 0.01) versus vehicle control, while fluoxetine at 30 mg/kg showed no significant reduction [1].

Forced Swim Test
Direct head-to-head
E2508 3–10 mg/kg p.o.: reduced immobility (p<0.05–0.01); fluoxetine 30 mg/kg: no effect
Supports acute model-response endpoint; rapid-onset assay context
Single-dose rat FST; comparator SSRI showed no acute effect
antidepressant forced swim test in vivo efficacy behavioral pharmacology

Anxiolytic Efficacy Without Muscle Relaxation vs Diazepam

In the rat defensive burying test, E2508 at 5 or 20 mg/kg significantly reduced anxiety-like behavior [1]. Diazepam, a benzodiazepine anxiolytic, also showed an anxiolytic effect at 2 mg/kg. However, a critical differentiation emerged in the parallel assessment of muscle relaxant effects: diazepam induced significant muscle relaxation at the same 2 mg/kg dose that produced anxiolysis, whereas E2508 showed no muscle relaxant effects at doses up to 100 mg/kg in the rotarod test [1].

Defensive Burying & Rotarod
Direct head-to-head
E2508 5–20 mg/kg: anxiolytic effect; no motor impairment up to 100 mg/kg. Diazepam 2 mg/kg: anxiolytic + muscle relaxation at same dose
Anxiolytic-like model response without motor confound
Wide separation between anxiolytic and motor-impairment doses vs. benzodiazepine
anxiolytic defensive burying test muscle relaxation safety pharmacology

Preserved Sexual Behavior vs Fluoxetine After Chronic Dosing

A direct head-to-head comparison in male rats examined the effects of repeated dosing on sexual behavior. Administration of E2508 at 30 mg/kg for 14 consecutive days did not affect sexual behavior (including mount latency, intromission frequency, and ejaculation latency). In contrast, fluoxetine at 30 mg/kg administered for 7 or more consecutive days significantly decreased sexual behavior [1].

Sexual Behavior
Direct head-to-head
E2508 30 mg/kg x 14 days: no effect on sexual behavior; fluoxetine 30 mg/kg x ≥7 days: significant decrease
Chronic dosing tolerability endpoint review
Male rat sexual behavior assessment; SSRI comparator impaired behavior
sexual dysfunction adverse event tolerability chronic dosing

Lower Constipation Risk Profile vs 5-HT3 Antagonists

In rat models of restraint stress-induced defecation and visceral pain, E2508 demonstrated efficacy in reducing stress-induced defecation and visceral hypersensitivity. The study authors conclude that E2508 has the potential to be an effective therapy for irritable bowel syndrome with a lower risk of adverse events such as constipation compared with the current clinically used 5-HT3 receptor antagonist [1].

GI Tolerability
Class-level inference
Reduced stress-induced defecation; predicted lower constipation risk vs 5-HT3 antagonists
GI tolerability endpoint context; requires clinical validation
Rat visceral pain model; comparison to 5-HT3 antagonist class
irritable bowel syndrome visceral pain constipation 5-HT3 antagonist

Clinical-Stage Advancement vs Preclinical-Only CRF1 Antagonists

E2508 is distinguished from the majority of CRF1 antagonist tool compounds by its progression into human clinical trials. The compound was identified as the most prominent candidate from a medicinal chemistry optimization campaign and exhibits 'excellent drug-like properties and robust oral efficacy in animal models' leading to clinical advancement [1]. Many CRF1 antagonists (e.g., CP-154,526, antalarmin, DMP696) remain preclinical tools only, while E2508 represents a clinical-stage molecule with established human safety and pharmacokinetic data.

Development Stage
Class-level inference
E2508: clinical-stage molecule; CP-154,526, antalarmin, DMP696: preclinical tools only
Translational research reference context; reported human exposure data available
Progression based on disclosed medicinal chemistry and Phase I data
clinical development translational research drug discovery phase I

Optimal Research and Preclinical Application Scenarios for E2508


Rapid-Onset Antidepressant-Like Activity Without SSRI Side Effects

E2508 is an optimal tool compound for rat and mouse behavioral studies investigating acute antidepressant-like effects. In the forced swim test, a single oral dose of E2508 (3-10 mg/kg) produced significant immobility reduction, whereas fluoxetine (30 mg/kg) was ineffective [1]. This makes E2508 particularly valuable for studies requiring rapid onset or for protocols where chronic SSRI pre-treatment is impractical. Additionally, E2508 at 30 mg/kg for 14 days did not impair sexual behavior, unlike fluoxetine [1], enabling chronic stress models without the confound of SSRI-induced sexual dysfunction.

Anxiolytic Efficacy with Clean Motor Profile

E2508 provides a clean anxiolytic signal in the rat defensive burying test at 5-20 mg/kg, with no evidence of muscle relaxation or sedation at doses up to 100 mg/kg [1]. In contrast, diazepam produced muscle relaxation at the same dose that yielded anxiolysis [1]. This wide therapeutic window makes E2508 the preferred CRF1 antagonist for experiments evaluating anxiety-like behavior where motor coordination confounds must be avoided, such as open field, elevated plus maze, or social interaction tests.

Gastrointestinal Stress and Visceral Hypersensitivity Models

Based on evidence that E2508 reduces restraint stress-induced defecation and visceral pain in rats [2], this compound is well-suited for investigations into stress-related gastrointestinal disorders, including IBS models. The predicted lower constipation risk compared to 5-HT3 antagonists [2] further supports its use in studies where gastrointestinal motility or adverse event profiling is an endpoint of interest.

Translational Validation of CRF1 Antagonism

As a clinical-stage CRF1 antagonist with published human safety data, E2508 serves as a critical reference molecule for validating CRF1 target engagement in translational research programs. Unlike preclinical-only tool compounds such as CP-154,526, antalarmin, or DMP696, E2508 provides a direct link between rodent efficacy models and human clinical investigation [3], making it indispensable for target validation efforts and for benchmarking novel CRF1 antagonists.

Application
Selection Property
Validation Focus
Stress-related behavioral studies (acute model)
Acute model-response profile
Immobility reduction endpoint reproducibility
Anxiety-like behavior models (motor-sparing)
Motor-sparing anxiolytic profile
Rotarod coordination endpoint review
GI stress and visceral hypersensitivity research
Stress-induced GI endpoint modulation
Defecation and pain endpoint monitoring
CRF1 target engagement cross-species reference
Clinical-stage reference molecule
Reported human exposure-model context
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